1-Butylsulfanyl-3-(chloromethyl)benzene
Description
Properties
IUPAC Name |
1-butylsulfanyl-3-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJVOMOABOIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylsulfanyl-3-(chloromethyl)benzene typically involves the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the introduction of the butylsulfanyl group onto the benzene ring. This can be achieved through a nucleophilic substitution reaction where a butylthiol reacts with a halogenated benzene derivative.
Chloromethylation: The next step is the introduction of the chloromethyl group. This can be done using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and chloromethylation reactions.
Purification: The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Butylsulfanyl-3-(chloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: HO, m-CPBA
Reduction: LiAlH
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
1-Butylsulfanyl-3-(chloromethyl)benzene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butylsulfanyl-3-(chloromethyl)benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify biological molecules and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 1-Butylsulfanyl-3-(chloromethyl)benzene is compared to structurally related aromatic compounds with varying substituents. Key comparisons include:
Structural Analogues with Sulfanyl and Chloromethyl Groups
Halogenated Benzene Derivatives
- Classified as a carcinogen (IARC Group 1) due to its ability to alkylate DNA . Contrast: this compound’s sulfur group may reduce direct carcinogenicity by altering metabolic pathways.
- 1-(Chloromethyl)-4-Nitrobenzene Formula: C₇H₆ClNO₂ Properties: Nitro group enhances electrophilicity; used in explosive or dye synthesis. The nitro group’s electron-withdrawing effect contrasts with the electron-donating butylsulfanyl group in the target compound.
Electronic and Reactivity Comparison
- This differs from benzyl chloride, where the absence of sulfur leads to faster but less controlled reactivity . Compared to brominated analogues (e.g., 1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene ), the chloromethyl group offers milder leaving-group ability, favoring nucleophilic substitutions under milder conditions.
Steric Considerations :
- The butyl chain introduces significant steric hindrance, slowing reactions at the chloromethyl site compared to methyl- or ethylsulfanyl analogues (1a, 1b) .
Biological Activity
1-Butylsulfanyl-3-(chloromethyl)benzene, also known by its CAS number 2253640-38-7, is an organic compound characterized by a benzene ring with a butylsulfanyl group and a chloromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C10H13ClS. The structure features a butyl group attached to a sulfur atom, which is further bonded to the benzene ring, along with a chloromethyl group directly attached to the aromatic system. This configuration allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution mechanisms.
Research suggests that this compound may interact with various biological systems through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Interaction : The chloromethyl group may facilitate binding to specific receptors, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 1-Methylthio-3-(chloromethyl)benzene | Contains a methylthio group instead of butyl | Exhibits different solubility |
| 4-Chlorobenzyl sulfide | Chlorine at para position | Varies in electronic effects |
| 1-Butyldithio-3-chlorobenzene | Contains dithio instead of thio | Potentially higher reactivity |
These variations in substituents can significantly affect reactivity and biological activity, highlighting the importance of structural analysis in predicting pharmacological effects.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. Notable findings include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have indicated that sulfur-containing compounds can disrupt microbial membranes, leading to cell death.
- Anticancer Properties : Research has shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. The presence of the chloromethyl group is thought to enhance these effects by facilitating interactions with DNA or specific oncogenic proteins.
- Neuropharmacological Effects : Some studies suggest that compounds with similar scaffolds might exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
